3-Bromo-4-chloro-2-fluoroaniline
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Overview
Description
3-Bromo-4-chloro-2-fluoroaniline is a chemical compound with the molecular formula C6H4BrClFN . It has a molecular weight of 224.46 . It is typically stored in a dark place under an inert atmosphere at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with bromine, chlorine, and fluorine atoms, and an amine group . The compound has a density of 1.8±0.1 g/cm3, a boiling point of 262.7±35.0 °C, and a molar refractivity of 43.1±0.3 cm3 .Physical and Chemical Properties Analysis
This compound has a density of 1.8±0.1 g/cm3, a boiling point of 262.7±35.0 °C, and a molar refractivity of 43.1±0.3 cm3 . It also has a molar volume of 124.1±3.0 cm3, a polar surface area of 26 Å2, and a polarizability of 17.1±0.5 10-24 cm3 .Scientific Research Applications
Dielectric Properties
A study by Vyas and Vashisth (1988) investigated the dielectric absorption of various substituted anilines, including 2-bromoaniline and 3-bromoaniline, in benzene solutions. Although the specific compound 3-Bromo-4-chloro-2-fluoroaniline was not directly studied, the research provides insights into the dielectric properties of bromo-substituted anilines in general. They determined relaxation times and thermodynamical parameters, which are essential for understanding the molecular interactions in solutions of these compounds (Vyas & Vashisth, 1988).
Synthesis of Biologically Active Compounds
Wang et al. (2016) described the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, using 4-bromo-2-fluoroaniline as an intermediate. This compound serves as an important intermediate for creating many biologically active compounds, highlighting the role of this compound derivatives in pharmaceutical synthesis (Wang et al., 2016).
Metabolism Studies
Duckett et al. (2006) investigated the metabolism of 3-chloro-4-fluoroaniline in rats, using various spectroscopic and chromatographic techniques. This study is relevant as it provides information on how halogenated anilines, such as this compound, are metabolized in biological systems (Duckett et al., 2006).
Biological Activities
A study by Abdel‐Wadood et al. (2014) investigated the synthesis and biological activities of compounds derived from 2‐Bromo‐4‐fluoroaniline, a structurally similar compound to this compound. The synthesized compounds exhibited significant antibacterial and antifungal activities, indicating the potential biological applications of such derivatives (Abdel‐Wadood et al., 2014).
Chemoselective Amination
Stroup et al. (2007) described the chemoselective functionalization of halogenated pyridines, including the use of conditions that selectively substitute halogen groups. This research can provide insights into the selective chemical manipulation of compounds like this compound (Stroup et al., 2007).
Photochemical Behavior
Othmen and Boule (1999) investigated the photochemical behavior of halogenoanilines, including 3-bromoaniline, in methanol. Understanding the photolysis mechanisms of these compounds is crucial for their application in light-sensitive technologies (Othmen & Boule, 1999).
Safety and Hazards
3-Bromo-4-chloro-2-fluoroaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled. It may cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust, wearing protective clothing, and using only in well-ventilated areas .
Mechanism of Action
Target of Action
Similar compounds such as 4-chloro-2-fluoroaniline and 4-Bromo-3-fluoroaniline are often used in the synthesis of various pharmaceuticals, suggesting that the compound may interact with a variety of biological targets.
Mode of Action
This can lead to changes in the function of these molecules, potentially altering cellular processes .
Biochemical Pathways
It’s known that similar compounds, such as 2-fluoroaniline, are metabolized primarily by 4-hydroxylation with subsequent sulfate or glucuronide formation . This suggests that 3-Bromo-4-chloro-2-fluoroaniline might also be involved in similar metabolic pathways.
Pharmacokinetics
Similar compounds like 2-fluoroaniline are known to be efficiently metabolized and excreted in the urine within 24 hours . This suggests that this compound might have similar pharmacokinetic properties.
Result of Action
For instance, 2-Fluoroaniline is known to exert a nephrotoxic effect through 4-hydroxylation and subsequent p-benzoquinonimine formation .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other compounds can influence the stability and activity of similar compounds .
Properties
IUPAC Name |
3-bromo-4-chloro-2-fluoroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-5-3(8)1-2-4(10)6(5)9/h1-2H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEAPESSFSAYBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1539469-93-6 |
Source
|
Record name | 3-Bromo-4-chloro-2-fluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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